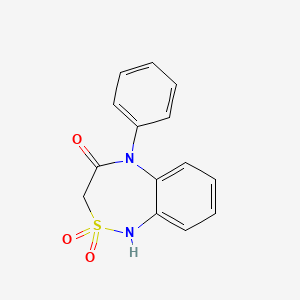![molecular formula C18H33NO3 B14602986 4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid CAS No. 59359-43-2](/img/structure/B14602986.png)
4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a decanoylamino group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexane-1-carboxylic acid with decanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the decanoylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The decanoylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-cyclohexanecarboxylic acid: This compound has a similar cyclohexane ring structure but with a methyl group instead of a decanoylamino group.
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: This compound features a methoxycarbonyl group in place of the decanoylamino group.
Uniqueness
4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid is unique due to the presence of the decanoylamino group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
59359-43-2 |
|---|---|
Molecular Formula |
C18H33NO3 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
4-[(decanoylamino)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-17(20)19-14-15-10-12-16(13-11-15)18(21)22/h15-16H,2-14H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
KQJXFTBZPHPZMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


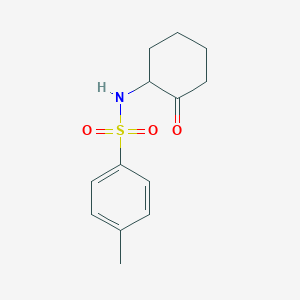

![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)
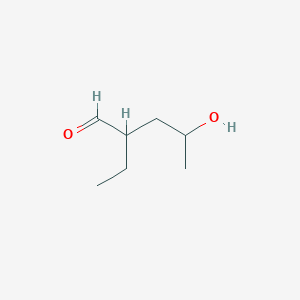



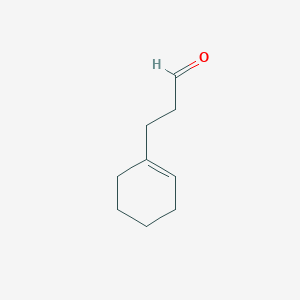


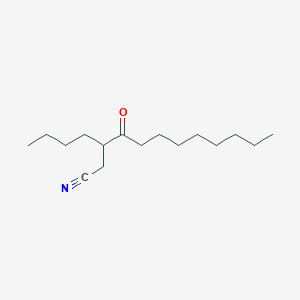

![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)
